molecular formula C12H14N2O3 B12362494 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde

Cat. No.: B12362494
M. Wt: 234.25 g/mol
InChI Key: DDUGAYQISWQXPS-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde is a complex organic compound that features a pyrazolidine ring attached to a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate aldehydes under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in an aqueous medium . The intermediate products are then further reacted with pyrazolidine derivatives to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cholinesterases, which are involved in the progression of neurodegenerative diseases . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and potentially providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde is unique due to its combination of the benzodioxin and pyrazolidine structures. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various research applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde

InChI

InChI=1S/C12H14N2O3/c15-7-9-6-13-14-12(9)8-1-2-10-11(5-8)17-4-3-16-10/h1-2,5,7,9,12-14H,3-4,6H2

InChI Key

DDUGAYQISWQXPS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3C(CNN3)C=O

Origin of Product

United States

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